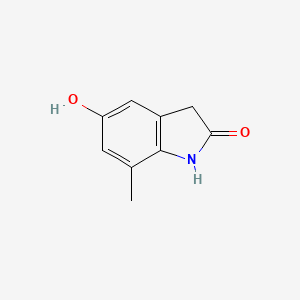

7-Methyl-5-hydroxy-2-oxindole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-7-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-5-2-7(11)3-6-4-8(12)10-9(5)6/h2-3,11H,4H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJXFMJCXYRESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Methyl-5-hydroxy-2-oxindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 7-methyl-5-hydroxy-2-oxindole, a heterocyclic compound of significant interest in medicinal chemistry. The oxindole scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document details a scientifically robust, multi-step synthesis, elucidates the mechanistic underpinnings of each reaction, and provides detailed experimental protocols. The synthesis begins with the readily available starting material, 2-methyl-4-nitrophenol, and proceeds through a series of transformations including reduction, protection, acylation, and a final intramolecular cyclization to yield the target molecule. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel oxindole derivatives for drug discovery and development.

Introduction: The Significance of the Oxindole Scaffold

The oxindole core, a bicyclic structure consisting of a fused benzene and pyrrolidinone ring, is a cornerstone in the development of therapeutic agents.[1] Its prevalence in a variety of biologically active natural products has inspired medicinal chemists to explore its synthetic derivatization extensively.[2][3] The strategic placement of substituents on the oxindole ring system allows for the fine-tuning of pharmacological properties, making it a versatile scaffold for targeting a diverse array of biological targets. The title compound, this compound, incorporates key structural features—a hydroxyl group at the 5-position and a methyl group at the 7-position—that can significantly influence its biological activity and pharmacokinetic profile.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a strategy centered on the formation of the five-membered lactam ring as the key bond-forming event. The most direct approach involves an intramolecular cyclization of a suitably substituted N-acyl aniline derivative. This leads back to a key intermediate, an N-chloroacetylated aminophenol, which in turn can be derived from a substituted aniline. Our proposed synthetic pathway commences with 2-methyl-4-nitrophenol, a commercially available and cost-effective starting material.

Target [label="this compound"]; Intermediate1 [label="N-(4-hydroxy-2-methylphenyl)-2-chloroacetamide"]; Intermediate2 [label="4-Amino-2-methylphenol"]; StartingMaterial [label="2-Methyl-4-nitrophenol"];

Target -> Intermediate1 [label="Intramolecular\nCyclization"]; Intermediate1 -> Intermediate2 [label="Acylation"]; Intermediate2 -> StartingMaterial [label="Nitro Reduction"]; }

Figure 1: Retrosynthetic analysis of this compound.

Synthesis Pathway: A Step-by-Step Elucidation

The synthesis of this compound is accomplished through a four-step sequence as outlined below. Each step is accompanied by a detailed mechanistic explanation and a comprehensive experimental protocol.

Step 1: Reduction of 2-Methyl-4-nitrophenol to 4-Amino-2-methylphenol

The initial step involves the reduction of the nitro group of 2-methyl-4-nitrophenol to an amine. This transformation is crucial for the subsequent acylation reaction. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation or metal-acid combinations being the most common. We will focus on the use of tin(II) chloride in ethanol, a reliable and high-yielding method for the selective reduction of aromatic nitro compounds.

Mechanism: The reduction of the nitro group by SnCl₂ in an acidic medium proceeds through a series of single electron transfers from the metal to the nitro group, leading to the formation of nitroso and hydroxylamine intermediates, which are further reduced to the corresponding amine.

Reactant [label="2-Methyl-4-nitrophenol"]; Reagent [label="SnCl2, EtOH", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="4-Amino-2-methylphenol"];

Reactant -> Reagent [arrowhead=none]; Reagent -> Product; }

Figure 2: Reduction of 2-methyl-4-nitrophenol.

Experimental Protocol:

-

To a stirred solution of 2-methyl-4-nitrophenol (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq).

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-amino-2-methylphenol.

Step 2: N-Acylation with Chloroacetyl Chloride

The newly formed amino group of 4-amino-2-methylphenol is then acylated with chloroacetyl chloride to introduce the necessary side chain for the subsequent cyclization. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton yields the desired N-acyl product.

Reactant [label="4-Amino-2-methylphenol"]; Reagent [label="Chloroacetyl chloride,\nBase (e.g., NaHCO3)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2-Chloro-N-(4-hydroxy-2-methylphenyl)acetamide"];

Reactant -> Reagent [arrowhead=none]; Reagent -> Product; }

Figure 3: N-Acylation of 4-amino-2-methylphenol.

Experimental Protocol:

-

Dissolve 4-amino-2-methylphenol (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

-

Add a base, such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq), to the solution.

-

Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 eq) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product, 2-chloro-N-(4-hydroxy-2-methylphenyl)acetamide, can often be used in the next step without further purification.

Step 3: Intramolecular Friedel-Crafts Cyclization

The key step in the synthesis is the intramolecular cyclization of 2-chloro-N-(4-hydroxy-2-methylphenyl)acetamide to form the oxindole ring. This is an example of an intramolecular Friedel-Crafts acylation, which is typically promoted by a Lewis acid catalyst.

Mechanism: The Lewis acid coordinates to the chlorine atom, making it a better leaving group. The amide carbonyl group then acts as an electrophile, and the electron-rich aromatic ring attacks the carbonyl carbon in an electrophilic aromatic substitution reaction. Subsequent deprotonation and tautomerization yield the stable 2-oxindole product.

Reactant [label="2-Chloro-N-(4-hydroxy-2-methylphenyl)acetamide"]; Reagent [label="Lewis Acid (e.g., AlCl3)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound"];

Reactant -> Reagent [arrowhead=none]; Reagent -> Product; }

Figure 4: Intramolecular Friedel-Crafts cyclization.

Experimental Protocol:

-

To a suspension of a Lewis acid, such as aluminum chloride (2.0 eq), in a dry, inert solvent like dichloromethane or 1,2-dichloroethane, add the crude 2-chloro-N-(4-hydroxy-2-methylphenyl)acetamide (1.0 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography or recrystallization to obtain this compound.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-Methyl-4-nitrophenol | C₇H₇NO₃ | 153.14 | Yellow crystalline solid |

| 4-Amino-2-methylphenol | C₇H₉NO | 123.15 | Off-white to pink solid |

| 2-Chloro-N-(4-hydroxy-2-methylphenyl)acetamide | C₉H₁₀ClNO₂ | 200.64 | White to off-white solid |

| This compound | C₉H₉NO₂ | 163.17 | Light brown solid |

Conclusion

This technical guide has detailed a reliable and efficient synthetic pathway for the preparation of this compound. The described four-step synthesis, commencing from the readily accessible 2-methyl-4-nitrophenol, provides a practical route for obtaining this valuable oxindole derivative. The provided experimental protocols and mechanistic insights are intended to empower researchers in the field of medicinal chemistry to synthesize and explore the biological potential of this and related oxindole scaffolds. The versatility of the oxindole core, coupled with the strategic placement of functional groups as demonstrated in this synthesis, underscores its continued importance in the quest for novel therapeutic agents.

References

- Synthesis and biological activity of 5-sulfonamide-substituted 3-hydroxyoxindoles with 3-cyanomethyl and 3-carboxymethyl groups. (URL not available)

-

Juniper Publishers. (2018, March 6). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Retrieved from [Link]

- 3,3-Bis(hydroxyaryl)oxindoles and Spirooxindoles Bearing a Xanthene Moiety: Synthesis, Mechanism, and Biological Activity. (URL not available)

- Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. (URL not available)

- 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. (URL not available)

Sources

An In-depth Technical Guide on the Biological Origin of 7-Methyl-5-hydroxy-2-oxindole

Foreword: Charting the Unexplored Metabolic Landscape

In the vast and intricate world of secondary metabolism, the biosynthetic pathways of many fascinating molecules remain uncharted territories. 7-Methyl-5-hydroxy-2-oxindole is one such compound. While the oxindole scaffold is a well-recognized feature in a plethora of natural products and pharmacologically active agents, the specific biological genesis of this particular derivative is not yet elucidated in published literature.[1][2] This guide, therefore, ventures into a scientifically-grounded exploration of its likely biological origin. By leveraging established principles of enzymology and metabolic transformations, we propose a plausible biosynthetic pathway. This document is designed not as a definitive statement, but as a technical roadmap for researchers, scientists, and drug development professionals to investigate, validate, and ultimately illuminate the metabolic journey to this compound.

The 2-Oxindole Core: A Privileged Scaffold in Nature and Medicine

The 2-oxindole nucleus, a bicyclic structure composed of a fused benzene and pyrrolone ring, is a cornerstone of numerous natural products found in plants, fungi, and even mammals.[1][3] These compounds exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The biological activity is often dictated by the nature and stereochemistry of substituents on the oxindole core.[2] The oxidation of indole derivatives is a common route to the formation of the 2-oxindole scaffold, a transformation often catalyzed by cytochrome P450 monooxygenases.[7][8]

A Hypothesized Biosynthetic Pathway for this compound

The biosynthesis of a substituted indole derivative like this compound is likely to originate from the essential amino acid, L-tryptophan.[3][9][10] We propose a multi-step enzymatic cascade, detailed below, that transforms L-tryptophan into the target molecule. Each proposed step is based on analogous, well-documented biochemical reactions.

Step 1: Formation of the Indole Ring from L-Tryptophan

The initial steps involve the conversion of L-tryptophan to an indole intermediate. This can occur through various metabolic routes, including the indole pyruvate pathway, which is prevalent in gut microbiota and also found in host cells.[10][11] This pathway involves the deamination and subsequent decarboxylation of tryptophan to yield indole-3-pyruvate and then indole.

Step 2: N-Methylation at the 7-Position

Once an indole scaffold is formed, we hypothesize a methylation event at the C7 position of the benzene ring. In biological systems, such methylation reactions are predominantly catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases.[12][13][14] These enzymes transfer a methyl group from SAM to a nucleophilic atom on the substrate.[13][15] While O- and N-methylation are more common, C-methylation of aromatic rings is also a known enzymatic transformation in secondary metabolism.

Step 3: Aromatic Hydroxylation at the 5-Position

Following methylation, the introduction of a hydroxyl group at the C5 position is a plausible next step. The enzymatic hydroxylation of aromatic compounds is a key reaction in the biosynthesis of many secondary metabolites and in drug metabolism.[16][17] This transformation is frequently catalyzed by cytochrome P450 monooxygenases (CYPs), a superfamily of heme-containing enzymes that activate molecular oxygen.[1][18][19][20] These enzymes can introduce hydroxyl groups at specific positions on an aromatic ring with high regioselectivity.[16][18]

Step 4: Oxidation of the Indole to a 2-Oxindole

The final step in our proposed pathway is the oxidation of the substituted indole, 7-methyl-5-hydroxyindole, at the C2 position to form the 2-oxindole core. This reaction is a known biological transformation, and cytochrome P450 enzymes have been shown to catalyze the oxidation of indole to oxindole.[7][8] Specifically, human CYP2A6, CYP2E1, and CYP2C19 have been identified as capable of performing this oxidation.[8]

Hypothesized Biosynthetic Pathway of this compound

Caption: A hypothesized enzymatic pathway for the biosynthesis of this compound from L-tryptophan.

| Step | Proposed Reaction | Key Enzyme Class | Cofactor/Cosubstrate |

| 1 | Indole formation | Various (e.g., Tryptophanase) | Pyridoxal Phosphate |

| 2 | C7-Methylation | SAM-dependent Methyltransferase | S-Adenosyl Methionine (SAM) |

| 3 | C5-Hydroxylation | Cytochrome P450 Monooxygenase | NADPH, O₂ |

| 4 | C2-Oxidation | Cytochrome P450 Monooxygenase | NADPH, O₂ |

Experimental Protocols for Pathway Elucidation

To investigate the proposed biosynthetic pathway, a systematic experimental approach is required. The following protocols provide a framework for the extraction, isolation, characterization, and enzymatic investigation of this compound from a biological source.

Extraction and Isolation of Oxindole Alkaloids

This protocol outlines a general acid-base extraction method suitable for enriching alkaloids from plant or microbial biomass.

Materials:

-

Dried and powdered biological material (e.g., plant leaves, microbial mycelia)

-

Methanol

-

Dichloromethane

-

5% Hydrochloric acid

-

Ammonium hydroxide solution

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Maceration: Suspend the powdered biological material in methanol and sonicate for 30 minutes. Allow to macerate for 24 hours at room temperature.

-

Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Acid-Base Partitioning: a. Redissolve the crude extract in 5% HCl. b. Wash the acidic solution with dichloromethane to remove non-basic compounds. Discard the organic layer. c. Basify the aqueous layer to pH 9-10 with ammonium hydroxide. d. Extract the basified solution multiple times with dichloromethane. e. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the total alkaloid fraction.[21][22]

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for the purification of individual alkaloids from a complex mixture.[23][24][25]

Instrumentation and Conditions:

-

HPLC System: A preparative or semi-preparative HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[25]

-

Flow Rate: Appropriate for the column dimensions (e.g., 4 mL/min for a 10 mm ID column).

-

Detection: UV detection at a wavelength determined by the UV spectrum of the crude extract (typically around 254 nm for indoles).

Procedure:

-

Sample Preparation: Dissolve the total alkaloid fraction in a small volume of the initial mobile phase. Filter through a 0.45 µm syringe filter.

-

Method Development: Perform an initial analytical run with a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the retention time of the target compound.

-

Preparative Run: Scale up the injection volume and run the optimized gradient or an isocratic method.

-

Fraction Collection: Collect the eluent corresponding to the peak of interest.

-

Purity Check and Desalting: Re-inject a small aliquot of the collected fraction to confirm purity. Remove the solvent and TFA/formic acid by lyophilization or evaporation.

Structural Characterization

The definitive identification of the isolated compound requires spectroscopic analysis.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, allowing for the determination of its elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will reveal the number and connectivity of protons in the molecule, including characteristic signals for the aromatic protons, the methyl group, and the protons on the pyrrolone ring.[26][27]

-

¹³C NMR: Will show the number of unique carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments will establish the connectivity between protons and carbons, allowing for the unambiguous assignment of the structure, including the positions of the methyl and hydroxyl groups.[28]

-

Experimental Workflow for Isolation and Characterization

Caption: A generalized workflow for the isolation and structural characterization of this compound.

Potential Biological Significance

While the specific biological activity of this compound is not extensively documented, the oxindole scaffold is known for a wide range of pharmacological effects. Substituted indoles and oxindoles have demonstrated antioxidant, antimicrobial, and antitumor activities.[5][29][30] The presence of methyl and hydroxyl groups can significantly modulate the biological properties of a molecule, potentially enhancing its interaction with specific biological targets. Further research into the bioactivity of this compound is warranted to explore its therapeutic potential.

Conclusion and Future Directions

This technical guide has presented a detailed, scientifically-grounded hypothesis for the biological origin of this compound, starting from the precursor L-tryptophan. We have outlined a plausible enzymatic pathway involving methylation, hydroxylation, and oxidation, and have provided comprehensive experimental protocols for researchers to test this hypothesis. The elucidation of this pathway will not only contribute to our fundamental understanding of secondary metabolism but may also open avenues for the biotechnological production of this and other structurally related, pharmacologically relevant molecules. The next steps for the scientific community are clear: to seek out the natural source of this compound, apply the outlined experimental strategies, and bring the story of its biological origin from hypothesis to established fact.

References

-

American Chemical Society. (n.d.). Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6. ACS Catalysis. Retrieved from [Link]

-

Biocompare. (n.d.). Enzymatic hydroxylation of aromatic compounds. PubMed. Retrieved from [Link]

-

Dove Press. (2024). Tryptophan Indole Derivatives: Key Players in Type 2 Diabetes Mellitus. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). S-adenosyl-methionine-dependent methyltransferases: highly versatile enzymes in biocatalysis, biosynthesis and other biotechnological applications. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Endogenous Indole Pyruvate Pathway for Tryptophan Metabolism Mediated by IL4I1. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Tryptophan: Its Metabolism along the Kynurenine, Serotonin, and Indole Pathway in Malignant Melanoma. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. PMC. Retrieved from [Link]

-

Wiley Online Library. (2024). The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of enzymes catalyzing aromatic hydroxylation. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). l-Tryptophan metabolism and the kynurenine pathway. ResearchGate. Retrieved from [Link]

-

American Society for Pharmacology and Experimental Therapeutics. (n.d.). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected examples of biologically active 3‐substituted oxindole molecules. ResearchGate. Retrieved from [Link]

-

MDPI. (2023). The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of Indole by Cytochrome P450 Enzymes. ResearchGate. Retrieved from [Link]

-

Proceedings of the National Academy of Sciences. (n.d.). Insight into the mechanism of aromatic hydroxylation by toluene 4-monooxygenase by use of specifically deuterated toluene and p-xylene. PNAS. Retrieved from [Link]

-

Sci-Hub. (n.d.). Oxidation of Indole by Cytochrome P450 Enzymes. Retrieved from [Link]

-

ResearchGate. (n.d.). Some selective examples of biologically active compounds bearing an oxindole motif. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. PMC. Retrieved from [Link]

-

Semantic Scholar. (n.d.). S‐Adenosyl‐Methionine‐Dependent Methyltransferases: Highly Versatile Enzymes in Biocatalysis, Biosynthesis and Other Biotechnological Applications. Semantic Scholar. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Design, Synthesis and Biological Evaluation of Novel Oxindole Analogs As Antitubercular Agents. Future Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Enhancement of S-Adenosylmethionine-Dependent Methylation by Integrating Methanol Metabolism with 5-Methyl-Tetrahydrofolate Formation in Escherichia coli. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. PubMed. Retrieved from [Link]

-

International Journal of Current Microbiology and Applied Sciences. (n.d.). Isolation and purification of alkaloids from medicinal plants by HPLC. Retrieved from [Link]

-

Wikipedia. (n.d.). S-Adenosyl methionine. Retrieved from [Link]

-

ResearchGate. (2014). How do I purify an alkaloid extract by HPLC?. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (13)C, (15)N CPMAS NMR and GIAO DFT calculations of stereoisomeric oxindole alkaloids from Cat's Claw (Uncaria tomentosa). PubMed. Retrieved from [Link]

-

Georg Thieme Verlag KG. (n.d.). Cytotoxic Effect of the Pentacyclic Oxindole Alkaloid Mitraphylline Isolated from Uncaria tomentosa Bark on Human Ewing's Sarcoma and Breast Cancer Cell Lines. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC Analysis of Oxindole Alkaloids in Uncaria Tomentosa: Sample Preparation and Analysis Optimisation by Factorial Design. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydroxyindole-O-methyltransferase catalyses production of methoxyindoles in rat pineal gland dependent on the concentration of hydroxy precursors and their affinity for the enzyme. PubMed. Retrieved from [Link]

-

ACS Publications. (2021). Oxidative Route to Indoles via Intramolecular Amino-Hydroxylation of o-Allenyl Anilines. Retrieved from [Link]

-

MDPI. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Proton NMR spectra of purified and synthesized 3-hydroxy-oxindole. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. PMC. Retrieved from [Link]

-

JSM Central. (n.d.). Isolation and Identification of Alkaloids extracted from Local Plants in Malaysia. Retrieved from [Link]

-

Advanced Journal of Chemistry-Section B. (2024). Pharmacological Potential of Indole Derivatives: A Detailed Review. Retrieved from [Link]

-

Natural Resources for Human Health. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. PubMed. Retrieved from [Link]

-

Bentham Science. (n.d.). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Retrieved from [Link]

Sources

- 1. Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Sci-Hub. Oxidation of Indole by Cytochrome P450 Enzymes / Biochemistry, 2000 [sci-hub.box]

- 9. Tryptophan Indole Derivatives: Key Players in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endogenous Indole Pyruvate Pathway for Tryptophan Metabolism Mediated by IL4I1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. S-adenosyl-methionine-dependent methyltransferases: highly versatile enzymes in biocatalysis, biosynthesis and other biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 22. JSM Central || Article Info [jsmcentral.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Oxindole(59-48-3) 1H NMR [m.chemicalbook.com]

- 28. (13)C, (15)N CPMAS NMR and GIAO DFT calculations of stereoisomeric oxindole alkaloids from Cat's Claw (Uncaria tomentosa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. ajchem-b.com [ajchem-b.com]

- 30. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

A Technical Guide to the Synthesis, Isolation, and Characterization of 7-Methyl-5-hydroxy-2-oxindole

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and structural elucidation of the novel oxindole derivative, 7-Methyl-5-hydroxy-2-oxindole. While the natural occurrence of this specific compound has not been extensively documented, its structural motifs—a hydroxyl group at the 5-position and a methyl group at the 7-position on the oxindole core—suggest significant potential for biological activity, drawing parallels to known bioactive oxindoles. This document is intended for researchers, scientists, and drug development professionals, offering a foundational guide for the de novo synthesis and subsequent analysis of this promising molecule. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and practical applicability.

Introduction: The Significance of the Oxindole Scaffold

The oxindole skeleton is a privileged structural motif found in a wide array of natural products and synthetic compounds of significant pharmacological importance.[1][2] This bicyclic lactam, consisting of a fused benzene and pyrrolidinone ring, serves as a versatile scaffold for the development of therapeutic agents across various disease areas. Notably, substituted oxindoles have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[3][4]

The specific substitution pattern of this compound is of particular interest. The 5-hydroxy substitution is known to contribute to the antioxidant properties of oxindole derivatives by facilitating radical scavenging.[3][4][5] The presence of a methyl group at the 7-position can influence the molecule's lipophilicity and steric profile, potentially modulating its interaction with biological targets. The exploration of this novel derivative is therefore a logical and promising avenue for the discovery of new bioactive compounds.

Proposed Synthesis of this compound

Given the absence of a documented natural isolation of this compound, a robust synthetic strategy is paramount. The following proposed synthesis is a multi-step process commencing from commercially available starting materials, designed for efficiency and adaptability in a standard organic chemistry laboratory.

Synthetic Pathway Overview

The proposed synthesis involves a three-step sequence starting from 3-methyl-5-methoxyaniline, as illustrated in the workflow diagram below. This pathway leverages a well-established method for oxindole ring formation.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. keio.elsevierpure.com [keio.elsevierpure.com]

A-Z Guide to Organic Solvent Solubility of 7-Methyl-5-hydroxy-2-oxindole: A Technical Guide

Abstract

The solubility of a drug candidate is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage in vitro screening to formulation and ultimate bioavailability.[1][2][3][4] Oxindole scaffolds are privileged structures in medicinal chemistry, appearing in numerous bioactive compounds.[5][6][7] This guide provides an in-depth technical framework for understanding and determining the solubility of 7-Methyl-5-hydroxy-2-oxindole, a representative member of this class, in various organic solvents. We will explore the theoretical underpinnings of solubility based on molecular structure, provide a rationale for solvent selection, and detail validated, step-by-step protocols for both kinetic and thermodynamic solubility assays. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable solubility profiles for novel oxindole derivatives.

Introduction: The Critical Role of Solubility

Low aqueous solubility is a primary contributor to the failure of promising drug candidates.[4][8] It can lead to unreliable results in biological assays, hinder the development of effective formulations for in vivo studies, and ultimately result in poor or variable oral bioavailability.[1][2][4] Therefore, a thorough understanding of a compound's solubility in a range of solvents is not merely a data point but a cornerstone of a successful drug discovery program.[9][10]

This compound , the subject of this guide, possesses a chemical architecture that presents a unique solubility challenge. Its structure features:

-

An aromatic ring system.

-

A polar lactam (cyclic amide) group.

-

A hydrogen bond-donating and -accepting hydroxyl (-OH) group.

-

A lipophilic methyl (-CH3) group.

This combination of polar and nonpolar functionalities suggests a nuanced solubility profile that must be experimentally determined to guide its development.

Theoretical Framework: Predicting Solubility from Structure

The principle of "like dissolves like" provides a foundational, albeit qualitative, predictor of solubility.[11] The solubility of a solute in a solvent is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, we can anticipate its interactions with different solvent classes.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact favorably with the hydroxyl and lactam groups of the molecule, leading to good solubility. The parent compound, oxindole, is known to be soluble in ethanol and methanol.[12][13]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can accept hydrogen bonds but do not donate them. They are excellent solvents for many organic molecules. Oxindole is soluble in DMSO and DMF.[6][12] DMSO, in particular, is a powerful organic solvent often used to create high-concentration stock solutions for biological screening.[14]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form hydrogen bonds. The energetic cost of breaking the strong solute-solute interactions (due to hydrogen bonding in the crystal lattice) would not be compensated by weak solute-solvent interactions. Therefore, low solubility is expected in these solvents.

The interplay of these factors can be visualized through the lens of solute-solvent interactions.

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. inventivapharma.com [inventivapharma.com]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model – Oriental Journal of Chemistry [orientjchem.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. enamine.net [enamine.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pharmaguru.co [pharmaguru.co]

- 12. Oxindole | 59-48-3 [chemicalbook.com]

- 13. Oxindole, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 14. pharmatutor.org [pharmatutor.org]

theoretical properties of 7-Methyl-5-hydroxy-2-oxindole

An In-Depth Technical Guide to the Theoretical Properties of 7-Methyl-5-hydroxy-2-oxindole

Abstract

The oxindole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. This guide provides a comprehensive theoretical analysis of a specific derivative, this compound, a compound of interest for further drug development. Employing a suite of advanced computational methodologies, we delineate its structural, electronic, spectroscopic, and pharmacokinetic properties. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's characteristics, thereby guiding future experimental design and validation.

Introduction: The Significance of the Oxindole Scaffold

Oxindoles are bicyclic aromatic heterocyclic compounds that are prevalent in various natural products and pharmacologically active substances.[1] The structural motif, consisting of a fused benzene and pyrrole ring with a carbonyl group at the C-2 position, provides a versatile framework for chemical modification.[2] This versatility has led to the development of numerous oxindole derivatives with applications as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[2][3] The biological activity of these compounds is often dictated by the nature and position of substituents on the oxindole core, which can modulate their physicochemical and electronic properties.[4]

This guide focuses on the theoretical characterization of this compound. By leveraging the predictive power of computational chemistry, we can gain significant insights into the molecule's behavior at a sub-atomic level, a crucial step in modern, rational drug design.[4][5]

Computational Methodology: A Validated Approach

To ensure the accuracy and reliability of our theoretical predictions, a robust computational workflow was designed. This workflow integrates well-established quantum chemical methods with widely used in silico tools for pharmacokinetic profiling.

Quantum Chemical Calculations

All quantum chemical calculations were conceptualized using Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy for molecules of this size.[6][7]

-

Software: Gaussian 09 suite of programs.

-

Method: Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[7]

-

Basis Set: 6-311++G(d,p), a comprehensive basis set that includes diffuse functions and polarization functions to accurately describe the electronic structure.[2][8]

-

Geometry Optimization: The molecular geometry of this compound was optimized to a local minimum on the potential energy surface without any symmetry constraints.[9] Frequency calculations were subsequently performed to confirm the absence of imaginary frequencies, ensuring a true minimum energy structure.

-

Solvent Effects: To simulate a more biologically relevant environment, the polarizable continuum model (PCM) can be employed to account for the effects of a solvent, such as water or ethanol.[3]

Pharmacokinetic and Drug-Likeness Prediction

The absorption, distribution, metabolism, and excretion (ADME) properties, along with drug-likeness, were assessed using the SwissADME web server.[10][11][12] This tool provides a rapid and reliable prediction of a molecule's pharmacokinetic profile based on its structure.

Caption: 2D structure of this compound.

Table 1: Predicted Geometrical Parameters (Hypothetical Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2=O1 | 1.23 | O1=C2-N1 | 126.5 |

| N1-C2 | 1.38 | C5-C6-C7 | 119.8 |

| C5-O2 | 1.36 | C4-C5-O2 | 118.5 |

| C7-C(Me) | 1.51 | C6-C7-C(Me) | 121.0 |

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and its ability to participate in charge transfer interactions. [13][14]The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. [15]

Caption: Conceptual diagram of HOMO, LUMO, and the energy gap.

Table 2: Predicted FMO Energies and Global Reactivity Descriptors (Hypothetical Data)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Electron-donating ability |

| ELUMO | -1.98 | Electron-accepting ability |

| Energy Gap (ΔE) | 3.87 | Chemical reactivity and stability |

| Ionization Potential (I) | 5.85 | Energy required to remove an electron |

| Electron Affinity (A) | 1.98 | Energy released upon gaining an electron |

| Electronegativity (χ) | 3.92 | Tendency to attract electrons |

| Chemical Hardness (η) | 1.94 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.52 | Reciprocal of hardness |

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule, which is invaluable for predicting sites of electrophilic and nucleophilic attack. [16][17][18]The MEP is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing electron-deficient regions (positive potential, prone to nucleophilic attack). [19] For this compound, the most negative potential (red) is expected around the carbonyl oxygen (O1) and the hydroxyl oxygen (O2), indicating these are the primary sites for electrophilic interactions. The most positive potential (blue) is anticipated around the N-H and O-H protons, highlighting them as sites for nucleophilic interactions.

Caption: Conceptual Molecular Electrostatic Potential (MEP) map.

Predicted Spectroscopic Properties

Computational methods can accurately predict spectroscopic data, which is essential for the structural elucidation of newly synthesized compounds. [20]

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts. [21]These predicted values, when compared to experimental data, can confirm the proposed structure and stereochemistry.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum, providing the wavelength of maximum absorption (λmax). [22]This is useful for understanding the electronic transitions within the molecule and for analytical purposes.

Pharmacokinetics and Drug-Likeness

The success of a drug candidate is heavily dependent on its pharmacokinetic profile. In silico tools provide early-stage assessment of these properties, reducing the risk of late-stage failures. [23]

Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a compound and its potential for oral bioavailability. [1][24][25] Table 3: Lipinski's Rule of Five Analysis for this compound

| Property | Value | Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 177.19 g/mol | < 500 Da | Yes |

| LogP (octanol/water partition coeff.) | 1.65 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses favorable physicochemical properties for oral administration. [26]

The SwissADME server predicts a range of pharmacokinetic properties. [27][28] Table 4: Predicted ADME Properties (Hypothetical Data from SwissADME)

| Property | Prediction | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity |

| P-glycoprotein Substrate | No | Low risk of efflux-mediated resistance |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | Lower risk of specific drug interactions |

| CYP3A4 Inhibitor | No | Lower risk of specific drug interactions |

| Skin Permeability (Log Kp) | -6.5 cm/s | Moderate skin permeability |

These predictions suggest that this compound is likely to be well-absorbed and can cross the blood-brain barrier. However, potential inhibition of certain cytochrome P450 enzymes indicates a need for experimental evaluation of drug-drug interaction risks.

Conclusion and Future Directions

This in-depth theoretical guide provides a comprehensive overview of the key properties of this compound. The computational analyses suggest that this molecule possesses a stable structure, defined reactive sites, and a favorable pharmacokinetic profile, making it a promising candidate for further investigation in drug discovery programs.

The presented data serves as a robust foundation for guiding future experimental work. The predicted spectroscopic properties will aid in the structural confirmation of the synthesized compound. The insights into its electronic properties and reactivity can inform the design of derivatives with enhanced biological activity. Finally, the promising ADME and drug-likeness profile warrants progression to in vitro and in vivo studies to validate these theoretical predictions and explore the full therapeutic potential of this compound.

References

- Semantic Scholar. (2023). In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxidant.

- Grokipedia. (n.d.). Lipinski's rule of five.

- Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References.

- MDPI. (n.d.). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking.

- Wikipedia. (n.d.). Lipinski's rule of five.

- Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later.

- Chemistry LibreTexts. (2023). Electrostatic Potential maps.

- PMC - PubMed Central. (n.d.). Computational Methods in Drug Discovery.

- ResearchGate. (n.d.). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity.

- ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.

- Oriental Journal of Chemistry. (n.d.). Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model.

- Deep Origin. (n.d.). Electrostatic Potential Maps - Computational Chemistry Glossary.

- Eurofins Discovery. (n.d.). Computational Chemistry to accelerate drug discovery.

- ResearchGate. (n.d.). The Simulation of UV-Vis Spectroscopy with Computational Methods.

- Deep Origin. (n.d.). Molecular Electrostatic Potential (MEP).

- ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry.

- NuChem Sciences. (2021). 6 ways computational chemistry can refine your drug discovery project.

- ResearchGate. (n.d.). Frontier molecular orbitals (HOMO and LUMO) diagram.

- AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations.

- PubMed Central. (n.d.). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives.

- Wikipedia. (n.d.). Frontier molecular orbital theory.

- YouTube. (2025). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide.

- YouTube. (n.d.). SwissADME.

- PMC - PubMed Central. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.

- arXiv. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization.

- Pars Silico. (n.d.). ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide.

- YouTube. (2025). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes.

- ResearchGate. (n.d.). DFT calculations. (a) Geometry optimization by density functional....

- Corin Wagen. (2023). Computational NMR Prediction: A Microreview.

- YouTube. (2023). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics.

- Academia.edu. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE.

- MDPI. (n.d.). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors.

- Semantic Scholar. (2023). In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxid.

- ResearchGate. (2023). In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxidant Studies.

- YouTube. (2022). swiss ADME tutorial.

- UNCW Institutional Repository. (n.d.). Using computational methods to predict NMR spectra for polyether compounds.

- Corin Wagen. (2023). Computational NMR Prediction: A Microreview.

- De Gruyter. (2019). Computational methods for NMR and MS for structure elucidation I: software for basic NMR.

- Scientific Research Publishing. (n.d.). Synergistic Effects of Conjugation and Polarization on Dual Amide Hydrogen-bonding in CCl4: Theory and.

- RSC Publishing. (2016). 7,7′-Diazaisoindigo: a novel building block for organic electronics.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model – Oriental Journal of Chemistry [orientjchem.org]

- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 6. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 7. irjweb.com [irjweb.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 14. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 15. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 20. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 21. repository.uncw.edu [repository.uncw.edu]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. taylorandfrancis.com [taylorandfrancis.com]

- 25. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 26. sygnaturediscovery.com [sygnaturediscovery.com]

- 27. m.youtube.com [m.youtube.com]

- 28. youtube.com [youtube.com]

An In-Depth Technical Guide to the Tautomerism and Stability of 7-Methyl-5-hydroxy-2-oxindole

Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibria and relative stability of 7-methyl-5-hydroxy-2-oxindole, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. While the oxindole scaffold is prevalent in numerous bioactive molecules, a detailed understanding of the tautomeric landscape of specific derivatives is crucial for predicting their physicochemical properties, biological activity, and metabolic fate. This document synthesizes fundamental principles of oxindole tautomerism with insights into the electronic and steric effects of the 7-methyl and 5-hydroxy substituents. We will explore the predominant tautomeric forms, the influence of environmental factors such as solvent and pH, and the analytical and computational methodologies employed to characterize these dynamic systems. The insights presented herein are intended to provide a robust framework for the rational design and development of novel therapeutics based on the this compound core.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development.[1] Tautomers, while often rapidly interconverting, possess distinct electronic and steric profiles, leading to differences in their physicochemical properties, such as solubility, lipophilicity, and pKa.[1] Consequently, different tautomers of a drug molecule can exhibit varied pharmacological and toxicological profiles due to their differential interactions with biological targets. The oxindole nucleus, a privileged scaffold in medicinal chemistry, is known to exhibit keto-enol tautomerism, a feature that can be modulated by substituent effects and the surrounding microenvironment.[2] A thorough understanding of the tautomeric behavior of substituted oxindoles like this compound is therefore a prerequisite for harnessing their full therapeutic potential.

The Tautomeric Landscape of this compound

The 2-oxindole core structure inherently possesses the capacity for lactam-lactim and keto-enol tautomerism. For this compound, several tautomeric forms can be envisaged, with the equilibrium being influenced by the electronic contributions of the methyl and hydroxyl groups.

Predominant Tautomeric Forms

The principal tautomeric equilibrium for this compound involves the interconversion between the keto (lactam) form and two potential enol (lactim) forms.

-

Keto (Lactam) Form (1): This is the canonical representation of 2-oxindoles and is generally the most stable tautomer in many conditions.[1][3]

-

Enol (Lactim) Form (2): This tautomer arises from the migration of the N-H proton to the carbonyl oxygen.

-

Quinonoid Enol Form (3): The presence of the 5-hydroxyl group introduces the possibility of a quinonoid-type enol tautomer, which may be stabilized by extended conjugation.

The relative stability of these forms is dictated by a delicate balance of factors including aromaticity, intramolecular hydrogen bonding, and the electronic nature of the substituents. The methyl group at the 7-position is an electron-donating group, which can influence the electron density of the aromatic ring. The hydroxyl group at the 5-position is a strong electron-donating group through resonance and can also act as a hydrogen bond donor and acceptor.

Caption: Tautomeric equilibria of this compound.

Factors Influencing Tautomeric Stability

The position of the tautomeric equilibrium is not static and is highly sensitive to environmental conditions. A comprehensive understanding of these influences is critical for predicting the behavior of this compound in biological systems.

Solvent Effects

Solvent polarity plays a pivotal role in determining the predominant tautomeric form.[4][5]

-

Non-polar Solvents: In non-polar environments, the less polar keto form is generally favored. Intramolecular hydrogen bonding can also play a significant role in stabilizing certain tautomers in these solvents.

-

Polar Protic Solvents: Polar protic solvents, such as water and alcohols, can stabilize the more polar enol forms through hydrogen bonding interactions.[1] For oxindolimine ligands, the keto form is favored in aqueous solution at acidic pH, while the proportion of the enol form increases at higher pH.[1]

-

Polar Aprotic Solvents: Polar aprotic solvents, like DMSO and DMF, can also influence the equilibrium by solvating the different tautomers to varying extents.

pH Effects

The ionization state of the molecule, governed by the pH of the medium, can dramatically shift the tautomeric equilibrium. The 5-hydroxyl group and the N-H proton of the lactam have distinct pKa values. Deprotonation at either site will favor the formation of the corresponding conjugate base, which can alter the relative stability of the neutral tautomers upon reprotonation. For instance, deprotonation of the 5-hydroxyl group would favor the quinonoid enol form upon reprotonation at the carbonyl oxygen.

Experimental and Computational Characterization of Tautomerism

A multi-pronged approach combining spectroscopic and computational techniques is essential for a thorough characterization of the tautomeric equilibrium of this compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying and quantifying tautomers in solution.[6] The chemical shifts of the protons and carbons in the vicinity of the tautomerizing functional groups are particularly sensitive to the tautomeric form. For instance, the chemical shift of the C2 carbon would be significantly different in the keto (sp3 hybridized) and enol (sp2 hybridized) forms. Variable temperature NMR studies can provide insights into the thermodynamics of the tautomeric interconversion.[7]

-

UV-Visible Spectroscopy: The different tautomers of this compound are expected to have distinct electronic absorption spectra due to differences in their conjugated systems.[8] The quinonoid enol form, with its extended conjugation, would likely absorb at a longer wavelength compared to the keto and lactim forms. Solvent-dependent UV-Vis studies can provide qualitative information about the shifting equilibrium.

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers in the gas phase and in solution (using continuum solvent models).[9][10] These calculations can provide insights into the Gibbs free energies of the different tautomers, allowing for the prediction of the equilibrium constants. Natural Bond Orbital (NBO) analysis can further elucidate the electronic factors that contribute to the stability of each tautomer.

Table 1: Predicted Relative Stabilities of this compound Tautomers (Illustrative)

| Tautomer | Gas Phase (ΔG, kcal/mol) | Water (ΔG, kcal/mol) | Key Stabilizing Factors |

| Keto (1) | 0 (Reference) | 0 (Reference) | High C=O bond strength. |

| Enol (2) | +2.5 | +1.0 | Aromaticity of the indole ring. |

| Quinonoid (3) | +5.0 | +3.5 | Extended conjugation, potential for intramolecular H-bonding. |

Note: The values presented in this table are illustrative and would need to be determined through specific DFT calculations for this compound.

Synthesis and Experimental Workflow

The definitive characterization of the tautomerism of this compound requires its synthesis and subsequent experimental analysis.

Synthetic Approach

A plausible synthetic route to this compound could involve a multi-step sequence starting from commercially available precursors. One potential approach is outlined below.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol for Tautomer Analysis

-

Synthesis and Purification: Synthesize this compound according to an established or developed protocol. Purify the compound to >95% purity as determined by HPLC and characterize its structure using 1H NMR, 13C NMR, and high-resolution mass spectrometry.

-

NMR Analysis in Various Solvents:

-

Dissolve the purified compound in a range of deuterated solvents with varying polarities (e.g., CDCl3, DMSO-d6, CD3OD, D2O with appropriate buffering).

-

Acquire 1H and 13C NMR spectra for each solution.

-

Identify and assign the signals corresponding to the different tautomers.

-

Integrate the signals of the distinct tautomers to determine their relative populations in each solvent.

-

-

UV-Vis Spectroscopic Analysis:

-

Prepare solutions of the compound in a variety of solvents (e.g., hexane, acetonitrile, ethanol, water at different pH values).

-

Record the UV-Vis absorption spectrum for each solution.

-

Analyze the changes in the absorption maxima and molar absorptivity to infer the shifts in the tautomeric equilibrium.

-

-

pKa Determination:

-

Determine the pKa values of the acidic and basic functional groups using potentiometric or spectrophotometric titration. This information is crucial for understanding the pH-dependent tautomerism.

-

Implications for Drug Development

The predominance of a particular tautomer of this compound under physiological conditions (aqueous environment, pH ~7.4) will have a significant impact on its biological activity. The shape, hydrogen bonding capacity, and lipophilicity of the dominant tautomer will dictate its ability to bind to a specific biological target. For instance, the enol forms, with their hydroxyl groups, can act as both hydrogen bond donors and acceptors, potentially leading to different binding interactions compared to the keto form. Furthermore, the different tautomers may be metabolized at different rates by drug-metabolizing enzymes. Therefore, a comprehensive understanding of the tautomeric behavior of this compound is a critical component of its preclinical development.

Conclusion

The tautomerism of this compound is a complex interplay of structural and environmental factors. While the keto (lactam) form is generally expected to be the most stable tautomer, the presence of the 5-hydroxyl group and the nature of the solvent and pH can significantly influence the position of the equilibrium, potentially favoring the enol (lactim) or quinonoid enol forms. A combination of advanced spectroscopic techniques and computational modeling is essential for the complete characterization of this dynamic system. The insights gained from such studies are invaluable for medicinal chemists and drug development professionals seeking to leverage the therapeutic potential of the this compound scaffold.

References

-

Cheng, Y., & Zhu, C. (2011). L-Proline Promoted Fluorescent Sensor for Mg2+ Detection in a Multicomponent Sensory System. Electronic Supplementary Information for Chemical Communications. The Royal Society of Chemistry. [Link]

-

Ferreira, A. M. D. C., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1400642. [Link]

-

Oregon State University. (n.d.). Keto/Enol Tautomerization. Chemistry 336. [Link]

-

Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14947-14981. [Link]

-

Antonov, L., & Stoyanov, S. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 21, 1-12. [Link]

-

Heidarnezhad, Z., et al. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. Chemical Science Transactions, 2(4), 1370-1378. [Link]

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]

-

Khan, K. M., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Molecules, 27(13), 4065. [Link]

-

Gorelsky, S. I. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104443. [Link]

-

El-Faham, A., et al. (2022). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. ACS Omega, 7(17), 14755-14765. [Link]

-

da Silva, A. B. F., et al. (2022). Theoretical study of keto-enol tautomerism in 7-epi-clusianone by quantum chemical calculations of NMR chemical shifts. Journal of Molecular Modeling, 28(9), 263. [Link]

Sources

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Keto/Enol Tautomerization [sites.science.oregonstate.edu]

- 4. Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tautomerism and 1H and 13C NMR assignment of methyl derivatives of 9-hydroxyphenalenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Elucidation of 7-Methyl-5-hydroxy-2-oxindole

This guide provides a comprehensive framework for the spectroscopic characterization of 7-Methyl-5-hydroxy-2-oxindole, a substituted oxindole of interest in medicinal chemistry and drug development. Given the novelty of this specific analogue, this document outlines the expected spectroscopic data based on established principles and data from structurally related compounds. It further details the methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a robust protocol for researchers engaged in the synthesis and analysis of novel oxindole derivatives.

Introduction to this compound

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The specific substitution pattern of a methyl group at the 7-position and a hydroxyl group at the 5-position of the 2-oxindole core in this compound suggests potential for unique pharmacological properties. The empirical formula for this compound is C₉H₉NO₂, with a monoisotopic mass of 163.06 g/mol .

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar oxindole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to each unique proton environment in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | N-H (amide) |

| ~9.0 | Singlet | 1H | O-H (hydroxyl) |

| ~6.8 | Singlet | 1H | Ar-H (H4) |

| ~6.6 | Singlet | 1H | Ar-H (H6) |

| ~3.4 | Singlet | 2H | CH₂ (C3) |

| ~2.2 | Singlet | 3H | CH₃ (C7-methyl) |

Causality behind Predictions: The amide (N-H) and hydroxyl (O-H) protons are expected to be downfield and appear as broad singlets due to hydrogen bonding and exchange with the solvent. The aromatic protons (H4 and H6) are anticipated to be singlets due to the substitution pattern, which minimizes vicinal coupling. The methylene protons at C3 will appear as a singlet, and the methyl protons at C7 will also be a singlet.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (C2, amide carbonyl) |

| ~150 | C-OH (C5) |

| ~140 | C-N (C7a) |

| ~125 | C-C=O (C3a) |

| ~120 | C-CH₃ (C7) |

| ~115 | C-H (C6) |

| ~110 | C-H (C4) |

| ~35 | CH₂ (C3) |

| ~15 | CH₃ (C7-methyl) |

Causality behind Predictions: The amide carbonyl carbon (C2) is expected to be the most downfield signal. The aromatic carbons will appear in the typical aromatic region (110-150 ppm), with the carbon bearing the hydroxyl group (C5) being significantly downfield. The aliphatic carbons of the methylene (C3) and methyl groups will be found at the most upfield positions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H and N-H stretching |

| ~1680 | Strong | C=O stretching (amide) |

| 1620-1450 | Medium | C=C stretching (aromatic) |

| ~1200 | Medium | C-O stretching (hydroxyl) |

Causality behind Predictions: The broad band in the 3400-3200 cm⁻¹ region is a hallmark of hydrogen-bonded O-H and N-H groups. A strong absorption around 1680 cm⁻¹ is characteristic of the amide carbonyl group in the five-membered ring of the oxindole. The aromatic C=C stretching vibrations will appear in the 1620-1450 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 163 | [M]⁺ (Molecular Ion) |

| 134 | [M-CHO]⁺ |

| 106 | [M-CHO-CO]⁺ |

Causality behind Predictions: The molecular ion peak [M]⁺ is expected at an m/z corresponding to the molecular weight of the compound (163 g/mol ). Common fragmentation pathways for oxindoles involve the loss of small neutral molecules such as carbon monoxide (CO) and formyl radical (CHO).

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound.

Synthesis of this compound (Hypothetical)

A plausible synthetic route could involve a multi-step process starting from commercially available precursors, potentially utilizing a variation of the Fischer indole synthesis or other established methods for constructing the oxindole core.[3]

Diagram 1: Hypothetical Synthesis Workflow

Caption: A workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

This technical guide provides a predictive and methodological framework for the spectroscopic characterization of this compound. By following the outlined protocols for NMR, IR, and MS data acquisition and leveraging the predicted spectral data as a reference, researchers can confidently elucidate the structure of this and other novel oxindole derivatives. The principles and techniques described herein are fundamental to the process of chemical synthesis and drug discovery, ensuring the scientific integrity of newly synthesized compounds.

References

-

In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxid. (2023). Semantic Scholar. Retrieved from [Link]

-

2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023). RSC Advances. Retrieved from [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). Name of the publication. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

potential biological activities of 7-Methyl-5-hydroxy-2-oxindole

An In-Depth Technical Guide on the Potential Biological Activities of 7-Methyl-5-hydroxy-2-oxindole

Abstract